![molecular formula C16H17ClN2O3S B2589639 1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251605-46-5](/img/structure/B2589639.png)
1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
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Description
1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Drug Design and Medicinal Chemistry
The pyrrolidine ring is a common feature in medicinal chemistry due to its versatility and presence in biologically active compounds. The compound , with its pyrrolidine sulfonyl moiety, could be explored for its potential to act as a pharmacophore, contributing to the stereochemistry and three-dimensional shape of drug molecules. This could lead to the discovery of new medications with selective binding to target proteins .
Biological Activity Profiling
Compounds with a pyrrolidine structure have been associated with a variety of biological activities. The subject compound could be investigated for potential anti-inflammatory, antiviral, or anticancer properties. Its unique structure might interact with biological pathways differently, offering new insights into disease mechanisms and therapeutic targets .
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-14-7-2-1-6-13(14)12-18-9-5-8-15(16(18)20)23(21,22)19-10-3-4-11-19/h1-2,5-9H,3-4,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSDKGZCDWFAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one |
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